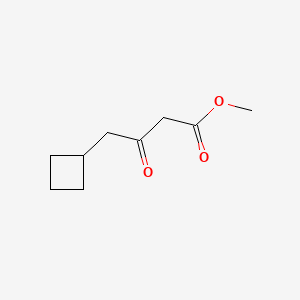
Methyl 4-cyclobutyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyclobutyl-3-oxobutanoate is an organic compound with the molecular formula C9H14O3 and a molar mass of 170.21 g/mol . This compound is characterized by the presence of a cyclobutane ring, a butanoic acid moiety, and a beta-oxo group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanebutanoic acid, beta-oxo-, methyl ester typically involves the esterification of cyclobutanebutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-cyclobutyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The beta-oxo group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Cyclobutanebutanoic acid.
Reduction: Cyclobutanebutanoic acid, beta-oxo-, methyl alcohol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-cyclobutyl-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving beta-oxidation.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of cyclobutanebutanoic acid, beta-oxo-, methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The beta-oxo group can interact with enzymes involved in oxidation-reduction reactions.
Pathways: It can participate in metabolic pathways involving the breakdown and synthesis of fatty acids.
Comparaison Avec Des Composés Similaires
- Cyclobutanebutanoic acid, beta-oxo-, ethyl ester
- Cyclobutanebutanoic acid, beta-oxo-, propyl ester
- Cyclobutanebutanoic acid, beta-oxo-, butyl ester
Comparison: Methyl 4-cyclobutyl-3-oxobutanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl counterparts, the methyl ester is more volatile and has a lower boiling point, making it easier to handle in laboratory settings .
Propriétés
Numéro CAS |
1313546-69-8 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.208 |
Nom IUPAC |
methyl 4-cyclobutyl-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-8(10)5-7-3-2-4-7/h7H,2-6H2,1H3 |
Clé InChI |
KOHDHMXIIBOKIP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)CC1CCC1 |
Synonymes |
Cyclobutanebutanoic acid, b-oxo-, Methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















